molecular formula C8H7BrN2 B3181919 2-Amino-4-bromo-6-methylbenzonitrile CAS No. 1609964-29-5

2-Amino-4-bromo-6-methylbenzonitrile

Cat. No.: B3181919
CAS No.: 1609964-29-5
M. Wt: 211.06 g/mol
InChI Key: SDBDPKMBWZFWOM-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-Amino-6-methylbenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-Amino-6-methylbenzonitrile is reacted with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Amino-4-bromo-6-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-6-methylbenzonitrile
  • 2-Amino-4-bromophenol

Uniqueness

2-Amino-4-bromo-6-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-amino-4-bromo-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBDPKMBWZFWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609964-29-5
Record name 2-AMINO-4-BROMO-6-METHYLBENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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